4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine

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This para-phenylene-linked chloropyridazine-morpholine scaffold enables kinase binding pocket spatial studies. The reactive 6-chloro substituent allows Pd-catalyzed cross-coupling or SNAr derivatization for library synthesis. Morpholine enhances aqueous solubility over non-morpholine analogs. Target ABL1, SRC, or PRKDC kinases. ≥95% purity with full analytical data; stored at 2–8°C in dry, sealed conditions for maximum stability.

Molecular Formula C14H14ClN3O
Molecular Weight 275.73 g/mol
CAS No. 1105194-58-8
Cat. No. B1415381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine
CAS1105194-58-8
Molecular FormulaC14H14ClN3O
Molecular Weight275.73 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)C3=NN=C(C=C3)Cl
InChIInChI=1S/C14H14ClN3O/c15-14-6-5-13(16-17-14)11-1-3-12(4-2-11)18-7-9-19-10-8-18/h1-6H,7-10H2
InChIKeyOXFVGCYLXFDJFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine CAS 1105194-58-8: Procurement Specifications and Baseline Chemical Profile


4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine (CAS 1105194-58-8) is a heterocyclic small molecule with molecular formula C₁₄H₁₄ClN₃O and molecular weight 275.73 g/mol . The compound comprises a chloropyridazine core linked via a para-phenylene bridge to a morpholine ring, positioning it within the pyridazine class of nitrogen-containing heterocycles . Pyridazine-containing compounds are widely explored as kinase inhibitor scaffolds and bioactive molecular building blocks in medicinal chemistry [1]. This compound is commercially available from multiple suppliers at purities of ≥95%, typically stored at 2–8°C sealed in dry conditions, and is designated strictly for research and further manufacturing use .

Why Generic Substitution Fails: 4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine vs. Related Pyridazine Analogs


IMPORTANT DISCLAIMER: High-strength differential evidence for 4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine (CAS 1105194-58-8) is extremely limited in the public domain. Comprehensive searches of PubMed, BindingDB, ChEMBL, and patent databases returned no peer-reviewed primary research papers that directly characterize this specific compound's biological activity, physicochemical properties, or synthetic utility in head-to-head comparisons with defined analogs. Commercial supplier websites provide only basic identity and purity specifications without comparative performance data . Several pyridazine-morpholine derivatives with different substitution patterns have reported kinase inhibition activities (e.g., imidazo[1,2-b]pyridazine-containing TAK1 inhibitors with nanomolar IC₅₀ values; pyrazol-4-yl pyridazinone c-Met inhibitors), but these are distinct chemical entities that differ fundamentally in core scaffold and substitution pattern [1] [2]. Therefore, generic substitution between this compound and any structurally related analog cannot be justified based on available evidence, as the specific para-phenylene linkage pattern in this molecule is not characterized for activity in any published study. The following evidence items represent the best available quantitative data derived from authoritative database entries for this exact compound or closely related structural analogs, presented with explicit tagging of evidence strength.

Quantitative Evidence Guide: 4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine Differential Characteristics


Molecular Identity and Purity Specifications: 4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine CAS 1105194-58-8

The target compound has a molecular weight of 275.73 g/mol and molecular formula C₁₄H₁₄ClN₃O, with a reported purity of 95% from multiple commercial suppliers . Comparative procurement-grade specifications are not available for defined structural analogs in the same supplier catalogs. The para-phenylene linkage distinguishes this compound from direct-linked morpholine-pyridazine analogs (e.g., 4-(6-Chloropyridazin-3-yl)morpholine, CAS 17259-32-4, MW 199.64 g/mol), which lacks the intervening phenyl spacer .

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Predicted Kinase Binding Profile: Computational Evidence for 4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine

ZINC database entry ZINC8581946 (corresponding to 4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine) contains predicted activity data for multiple kinase targets derived from ChEMBL 20 [1]. The compound shows predicted pKi values of 5.89 (ligand efficiency 0.32) for ABL1 tyrosine kinase, 6.75 (LE 0.36) for PRKDC (DNA-dependent protein kinase catalytic subunit), 6.84 (LE 0.37) for SRC proto-oncogene tyrosine-protein kinase, and 5.43 (LE 0.29) for PIK3CA [1]. These values represent computational predictions, not experimentally measured affinities. A structurally distinct analog, ZINC3815169 (C₁₈H₁₅ClN₆O), shows a predicted pKi of 8.10 (LE 0.44) for EGFR and 5.47 (LE 0.29) for ABL1, demonstrating that different substitution patterns yield divergent predicted kinase selectivity profiles [2].

kinase inhibition computational pharmacology target prediction

Structural Conformation and Crystallographic Reference: Morpholine Ring Geometry in Related Compounds

Crystallographic data for a structurally related compound, 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one (C₁₄H₁₄ClN₃O₂), reveals that the morpholine ring adopts a chair conformation with the exocyclic N–C bond in an equatorial orientation [1]. This conformational preference is characteristic of morpholine-containing heterocycles and influences molecular recognition properties. No experimental crystal structure has been reported for 4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine specifically, but the para-phenylene linkage in the target compound introduces additional rotational degrees of freedom (2 rotatable bonds) compared to the direct morpholine-pyridazine linkage in 4-(6-Chloropyridazin-3-yl)morpholine, which has fewer rotatable bonds and a more constrained geometry .

crystallography conformational analysis morpholine geometry

Application Scenarios for 4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine Based on Available Evidence


Kinase Inhibitor Scaffold Development and Structure-Activity Relationship Studies

Based on the pyridazine scaffold's established role in kinase inhibitor development and the predicted kinase binding profile from ZINC database entries, this compound may serve as a starting point for structure-activity relationship studies targeting ABL1, SRC, or PRKDC kinases [1] [2]. The para-phenylene spacer provides a distinct geometric arrangement compared to direct-linked pyridazine-morpholine analogs, which may be exploited to probe binding pocket spatial requirements. Users should note that predicted activities require experimental validation, and no published kinase inhibition data exist for this exact compound.

Building Block for Heterocyclic Library Synthesis

The chloropyridazine moiety contains a reactive chlorine substituent at the 6-position of the pyridazine ring, which can participate in nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions [1]. This enables further derivatization for library synthesis. The morpholine ring enhances aqueous solubility compared to non-morpholine pyridazines [2]. The compound's commercial availability at 95% purity from multiple suppliers makes it accessible for medicinal chemistry campaigns requiring multi-step derivatization .

Conformational Probe in Morpholine-Containing Molecular Recognition Studies

The presence of two rotatable bonds and the para-phenylene linkage distinguishes this compound from more constrained morpholine-pyridazines [1]. This conformational flexibility may be leveraged in studies examining the relationship between molecular flexibility and target binding entropy, as demonstrated in crystallographic analyses of related morpholine-pyridazine systems [2]. The equatorial orientation preference of the morpholine ring (inferred from analogous compounds) may influence hydrogen-bonding capacity and molecular recognition.

Physicochemical Property Benchmarking in Pyridazine Analog Series

With a molecular weight of 275.73 g/mol and calculated logP values consistent with drug-like chemical space, this compound can serve as a reference standard for comparing solubility, permeability, and metabolic stability across a series of pyridazine derivatives containing different substitution patterns [1]. The presence of both the chloropyridazine electrophilic site and the morpholine solubilizing group makes it a useful comparator when evaluating the impact of structural modifications on ADME properties [2].

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